molecular formula C12H19O5P B13697434 Diethyl (2,6-Dimethoxyphenyl)phosphonate

Diethyl (2,6-Dimethoxyphenyl)phosphonate

Cat. No.: B13697434
M. Wt: 274.25 g/mol
InChI Key: UTEDRIVRNMQUML-UHFFFAOYSA-N
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Description

Diethyl (2,6-Dimethoxyphenyl)phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,6-Dimethoxyphenyl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an aryl halide to form the desired phosphonate. This reaction typically requires heating and can be catalyzed by a base .

Another method involves the palladium-catalyzed cross-coupling of dialkylphosphite with aromatic electrophiles. This method is efficient and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions due to their simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,6-Dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2,6-Dimethoxyphenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,6-dimethoxyphenyl)phosphonate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2,6-Dimethoxyphenyl)phosphonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .

Properties

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,3-dimethoxybenzene

InChI

InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-10(14-3)8-7-9-11(12)15-4/h7-9H,5-6H2,1-4H3

InChI Key

UTEDRIVRNMQUML-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1OC)OC)OCC

Origin of Product

United States

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